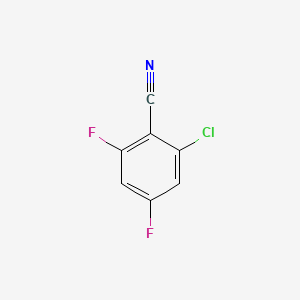

2-Chloro-4,6-difluorobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4,6-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N. It is a derivative of benzonitrile, characterized by the presence of chlorine and fluorine atoms at the 2, 4, and 6 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-difluorobenzonitrile typically involves the reaction of 2,4,6-trichlorobenzonitrile with potassium fluoride in the presence of an aprotic polar solvent such as N-methyl-2-pyrrolidone. The reaction is carried out under mild conditions with little side reactions . Another method involves the reaction of 2,4-dichloro-5-fluorobenzonitrile with potassium fluoride, rubidium fluoride, or caesium fluoride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-4,6-difluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: This compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Strongly basic nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

Nucleophilic Aromatic Substitution: Substituted benzene derivatives.

Reduction: Corresponding amines.

Hydrolysis: Corresponding carboxylic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Agents

2-Chloro-4,6-difluorobenzonitrile serves as a valuable intermediate in the synthesis of antibacterial agents. Research indicates that derivatives of this compound can inhibit bacterial growth by targeting specific enzymes or pathways essential for bacterial survival. For instance, it has been utilized in the development of compounds that disrupt the function of dihydrofolate reductase, an enzyme critical for DNA synthesis in bacteria .

Pharmaceutical Development

The compound's structure allows for modifications that enhance its pharmacological properties. Studies have shown that fluorinated compounds often exhibit improved bioavailability and stability compared to their non-fluorinated counterparts. This characteristic makes this compound a candidate for further exploration in drug discovery programs aimed at developing new antibiotics .

Agricultural Applications

Pesticide Development

In agricultural chemistry, this compound is being investigated for its potential as a precursor in the synthesis of novel pesticides. The fluorine atoms in its structure can enhance the efficacy and environmental stability of pesticide formulations. Research has demonstrated that fluorinated compounds can exhibit increased potency against pests while reducing degradation rates in the environment .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Chloro-4,6-difluorobenzonitrile involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the electron-withdrawing groups (chlorine and fluorine) activate the benzene ring towards nucleophilic attack . The compound forms a Meisenheimer complex, which then undergoes elimination to yield the substituted product.

Comparación Con Compuestos Similares

- 2,6-Difluorobenzonitrile

- 2-Chloro-3,6-difluorobenzonitrile

- 2-Chloro-6-fluorobenzonitrile

Comparison: 2-Chloro-4,6-difluorobenzonitrile is unique due to the specific positioning of chlorine and fluorine atoms, which significantly influence its reactivity and applications. Compared to 2,6-difluorobenzonitrile, the presence of an additional chlorine atom enhances its electron-withdrawing capability, making it more reactive in nucleophilic aromatic substitution reactions .

Actividad Biológica

2-Chloro-4,6-difluorobenzonitrile (CDFB) is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structural properties contribute to its biological activity, making it a subject of research for potential therapeutic applications. This article delves into the biological activity of CDFB, summarizing findings from various studies, including its mechanisms of action, interactions with biological targets, and potential applications.

Structure

The chemical formula for this compound is C7H3ClF2N. Its structure features a benzene ring substituted with two fluorine atoms at the 4 and 6 positions, a chlorine atom at the 2 position, and a nitrile group (-C≡N) at the 1 position. This arrangement enhances its electrophilic character, which is crucial for its reactivity with biological molecules.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 175.55 g/mol |

| Melting Point | 36-38 °C |

| Boiling Point | 209 °C |

| Solubility | Soluble in organic solvents |

Anticancer Potential

Research indicates that CDFB exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing that it can inhibit cell proliferation effectively. The compound was tested against several types of cancer cells, including breast carcinoma (MCF7), colon carcinoma (HT-29), and skin melanoma (M21). The results are summarized in Table 1.

Table 1: Antiproliferative Activity of CDFB on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 5.0 |

| HT-29 | 3.5 |

| M21 | 4.2 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that CDFB may be a promising candidate for further development as an anticancer agent.

The mechanism by which CDFB exerts its anticancer effects appears to involve the disruption of microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death. This mechanism is similar to that of well-known chemotherapeutic agents such as paclitaxel and colchicine .

Interaction with Biological Targets

CDFB's electrophilic nature allows it to interact with nucleophiles within biological systems. Studies have shown that it can form covalent bonds with proteins, potentially altering their function. This reactivity is particularly relevant in proteomics research, where CDFB can serve as a biochemical tool for studying protein interactions.

Toxicity and Safety Profile

While CDFB shows promise in therapeutic applications, understanding its toxicity is crucial. Preliminary assessments indicate moderate toxicity levels in vitro; however, comprehensive toxicological studies are necessary to evaluate its safety profile in vivo.

Study on Fluorinated Compounds

A study investigated the effects of various fluorinated benzonitriles, including CDFB, on cellular processes related to cancer progression. The results demonstrated that compounds with similar structural motifs exhibited varying degrees of antiproliferative activity, emphasizing the importance of specific substitutions on the benzene ring .

Clinical Implications

In another case study focusing on drug development, researchers synthesized analogs of CDFB to enhance its bioavailability and selectivity towards cancer cells. Modifications aimed at increasing molecular rigidity showed promising results in improving pharmacokinetic profiles while maintaining potent anticancer activity .

Propiedades

IUPAC Name |

2-chloro-4,6-difluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCVOCMSJCGQNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.